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Compound Focus: Dabrafenib

CAS No.: 1195765-45-7

Cat. No.: S548809

Adult Dosing Guidelines

The standard adult dose for all indications is 150 mg orally twice daily (approximately 12 hours apart) [1]

[2]. Dosing is based on the specific indication and confirmation of a BRAF V600 mutation.

L Recommended )
Indication Therapy Type Treatment Duration
Dosage
Unresectable/Metastatic Single-agent (BRAF 150 mg twice Until disease
Melanoma [1] [2] V600E) or daily progression,
Combination with unacceptable toxicity, or
Trametinib (BRAF forup to 1 year in
V600E/K) adjuvant setting [1].
Metastatic NSCLC [1] (BRAF  Combination with 150 mg twice Until disease
V600E) Trametinib daily progression or
unacceptable toxicity [1].
Anaplastic Thyroid Cancer Combination with 150 mg twice Until disease
[1] [3] (BRAF V600E) Trametinib daily progression or

unacceptable toxicity [1].
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Indication

Unresectable/Metastatic

Therapy Type

Solid Tumors [1] (BRAF Trametinib

V600E)

Combination with

Recommended
Dosage

150 mg twice
daily

Pediatric Dosing Guidelines

Treatment Duration

Until disease
progression or
unacceptable toxicity [1].

Dosing for pediatric patients (1 year and older) is based on body weight and the formulation used [1] [2].

Body Weight Capsule Dosage (Twice Daily) Tablet for Oral Suspension Dosage (Twice Daily)
8-9 kg Use tablet form recommended 20 mg [1]

10-13 kg Use tablet form recommended 30 mg [1]

14-17 kg Use tablet form recommended 40 mg [1]

18-21 kg Use tablet form recommended 50 mg [1]

22-25 kg Use tablet form recommended 60 mg [1]

26-29 kg Use tablet form recommended 70 mg [1]

30-33 kg Use tablet form recommended 80 mg [1]

34-37 kg Use tablet form recommended 90 mg [1]

38-41 kg Use tablet form recommended 100 mg [1]

42-45 kg Use tablet form recommended 110 mg [1]

46-50 kg Use tablet form recommended 130 mg [1]

26-37 kg 75 mg [1] 90 mg [1]
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Body Weight Capsule Dosage (Twice Daily) Tablet for Oral Suspension Dosage (Twice Daily)
38-50 kg 100 mg [1] 100 mg (38-41 kg) to 130 mg (46-50 kg) [1]

=251 kg 150 mg [1] [2] 150 mg [1] [2]

Indications for Pediatrics:

e Low-Grade Glioma (LGG): For BRAF V600E mutation-positive LGG requiring systemic therapy,
used in combination with trametinib [1] [3].

e Solid Tumors: For unresectable or metastatic BRAF V600E mutation-positive solid tumors that have
progressed after prior treatment, used in combination with trametinib [1].

Experimental Protocol for Clinical Administration

1. Patient Selection and Pre-treatment Biomarker Testing

e Confirm BRAF Mutation Status: Prior to initiation, confirm the presence of a BRAF V600E or V600K
mutation in tumor specimens using an FDA-approved test [1] [3]. This is a critical step as dabrafenib
is not indicated for wild-type BRAF tumors.

¢ Limitation of Use: Note that dabrafenib is not indicated for the treatment of colorectal cancer due to
intrinsic resistance to BRAF monotherapy [2] [4].

2. Dosage Calculation and Administration

¢ Determine Regimen: Decide between monotherapy or combination therapy based on indication and
mutation type. For most indications outside of single-agent melanoma, combination with trametinib is
standard [5] [6].
¢ Calculate Dose: For adults, use the fixed 150 mg dose. For pediatrics, calculate the dose precisely
based on body weight and selected formulation according to the tables above [1] [2].
e Administer Orally:
o Capsules: Swallow whole on an empty stomach (at least 1 hour before or 2 hours after a
meal). Do not open, crush, or break the capsule [7].
o Tablets for Oral Suspension: Do not swallow whole. Mix in water to form a suspension, stir
gently, and administer within 30 minutes. Also take on an empty stomach [7].

3. Manage Dose Adjustments for Adverse Reactions Dose modifications are required for managing

adverse drug reactions. The following protocol outlines a step-wise reduction strategy [1] [2].
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For Adults (Starting dose 150 mg BID):

First Dose Reduction: 100 mg twice daily
Second Dose Reduction: 75 mg twice daily

Third Dose Reduction: 50 mg twice daily
Permanently discontinue if unable to tolerate 50 mg twice daily [1] [2].

Dosage Modification Protocol for Specific Adverse Events:

Febrile Reactions:
o For fever of 100.4°F to 104°F (38°C to 40°C) without complications: Hold dabrafenib until fever
resolves, then resume at the same or a reduced dose.
o For fever >104°F (>40°C) or complicated by hypotension, dehydration, or renal failure: Hold

until resolved for 24 hours, then resume at a lower dose or permanently discontinue [2].

¢ Symptomatic Cardiomyopathy: Hold therapy if absolute decrease in LVEF is >20% from baseline
and below the institutional lower limit of normal (LLN). Resume at the same dose only after LVEF
recovers to =LLN and the absolute decrease from baseline is <10% [2].

¢ Uveitis: For severe uveitis, hold therapy for up to 6 weeks. If improved, resume at a reduced dose.
Permanently discontinue if Grade 2 or higher uveitis persists for more than 6 weeks [2].

¢ Other Intolerable Grade 2 or Grade 3 Adverse Reactions: Hold therapy until the event improves to
Grade 1 or less, then resume at a reduced dose. For Grade 4 events, hold until improvement to
Grade 1 or less, then resume at a reduced dose or permanently discontinue [2].

Mechanism of Action and Pathway Diagram

Dabrafenib is a reversible and selective ATP-competitive inhibitor of BRAF kinase. It primarily targets the
oncogenic BRAF V600E mutant protein, which constitutively activates the MAPK signaling pathway,
leading to uncontrolled cell proliferation and survival [4]. In clinical practice, it is almost always used in
combination with the MEK inhibitor trametinib. This dual blockade provides a more comprehensive and
potent inhibition of the MAPK pathway, leading to improved efficacy and delaying the onset of resistance
commonly seen with BRAF inhibitor monotherapy [5] [6].

The following diagram illustrates the RAS/RAF/MEK/ERK (MAPK) signaling pathway and the mechanism

of action for dabrafenib and trametinib.
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MAPK Signaling Pathway and Drug Inhibition Mechanism

Activates

Activates

Dabrafenib
(BRAF Inhibitor)

Constitutive

Phosphorylation Phosphorylates

Trametinib
(MEK Inhibitor)

Phosphorylates

Translocation

Gene Expression

Click to download full resolution via product page

Key Considerations for Clinical Research
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¢ Resistance Mechanisms: Be aware that tumors can develop resistance to BRAF inhibitors through
various mechanisms, including reactivation of the MAPK pathway. Research into next-generation
inhibitors and combination strategies targeting resistance is ongoing [5].

¢ Role of Monotherapy: While combination therapy is standard, BRAF inhibitor monotherapy remains
an area of research interest. Some studies in pediatric low-grade glioma have shown that
monotherapy can be effective and well-tolerated, offering a potential option in specific contexts [8].

¢ Product Availability: Dabrafenib is available in two formulations to facilitate accurate dosing across
age and weight ranges: capsules (50 mg, 75 mg) and tablets for oral suspension (10 mg) [2].

I hope these detailed application notes and protocols are helpful for your research and development work.
Should you require further information on specific clinical trial data or pharmacokinetic properties, please

feel free to ask.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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[https://www.smolecule.com/products/b548809#dabrafenib-clinical-dosing-guidelines-pediatric-adult-

patients]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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